Dynorphin A acetate
Description
Properties
Molecular Formula |
C101H159N31O25 |
|---|---|
Molecular Weight |
2207.5 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H155N31O23.C2H4O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;1-2(3)4/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);1H3,(H,3,4)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1 |
InChI Key |
VIWMHBQYSZDHDH-XKTGBWIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.CC(=O)O |
Origin of Product |
United States |
Intracellular Signaling Cascades and Downstream Effectors of Dynorphin a Acetate
G-Protein Coupled Signaling Pathways
The canonical signaling pathway for Dynorphin (B1627789) A begins with its binding to and activation of the KOR, a member of the G-protein coupled receptor (GPCR) superfamily. nih.gov This activation predominantly involves coupling to inhibitory heterotrimeric G-proteins of the Gi/o family. nih.govoup.comfrontiersin.org The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.govnih.gov Both dissociated components are active signaling molecules that interact with various intracellular effectors. nih.gov
Upon its dissociation from the Gβγ dimer, the activated Gαi/o subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC). nih.govmdpi.com This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Research has demonstrated that Dynorphin A(1-17) produces a significant, concentration-dependent inhibition of adenylyl cyclase activity in rat caudate putamen membranes. nih.gov This effect is mediated, at least in part, by the KOR, as the selective KOR antagonist nor-binaltorphimine can block the inhibition. nih.gov The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal function. u-tokyo.ac.jp
Studies using [³⁵S]GTPγS binding assays, which directly measure G-protein activation, have quantified the potency of various dynorphin peptides. These results confirm that Dynorphin A peptides are robust and potent agonists for G-protein coupling at the KOR. nih.gov
The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity, which is a primary mechanism for the inhibitory effects of Dynorphin A on neuronal excitability. nih.gov The Gβγ dimer directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.orgovid.com This activation opens the channels, allowing an efflux of potassium (K+) ions from the neuron, which causes hyperpolarization of the cell membrane. frontiersin.orgresearchgate.net This hyperpolarized state makes the neuron less likely to fire an action potential, thus reducing neuronal activity. nih.gov
A wide variety of GPCRs, including all three major opioid receptors (mu, delta, and kappa), are known to activate GIRK channels. researchgate.net Studies in various neuronal populations have confirmed this mechanism for Dynorphin A. For instance, in neurons of the hypothalamic arcuate nucleus, 3 µM of Dynorphin A evokes an outward current that is blocked by the GIRK channel blocker Ba²⁺ and the KOR antagonist nor-BNI, confirming the involvement of the KOR-GIRK pathway. researchgate.netresearchgate.net Beyond GIRK channels, Gαi/o activation by KORs can also inhibit voltage-sensitive Ca²⁺ channels, which further suppresses neuronal activity by reducing neurotransmitter release from presynaptic terminals. nih.gov
It is noteworthy that Dynorphin A can also modulate ion channels through non-opioid receptor mechanisms. For example, it has been shown to enhance the activity of Acid-Sensing Ion Channel 1a (ASIC1a) and to induce calcium influx by activating bradykinin (B550075) receptors, demonstrating the peptide's complex pharmacology. u-tokyo.ac.jpmdpi.com
β-Arrestin Recruitment and Scaffold Formation
In addition to G-protein-mediated signaling, Dynorphin A activation of the KOR initiates a distinct pathway involving the recruitment of β-arrestin proteins. This pathway is critical for receptor desensitization, internalization, and for initiating a wave of G-protein-independent signaling. nih.govnih.gov
Following sustained activation by an agonist like Dynorphin A, the KOR is phosphorylated on specific serine and threonine residues within its intracellular domains, particularly the C-terminal tail. nih.govnih.gov This phosphorylation is carried out by G-protein coupled receptor kinases (GRKs). nih.gov The phosphorylated receptor then serves as a high-affinity binding site for cytosolic β-arrestin proteins (β-arrestin 1 and β-arrestin 2). oup.comnih.gov
The binding of β-arrestin sterically hinders the receptor's ability to couple with G-proteins, effectively uncoupling it from the canonical signaling pathway and leading to desensitization of the G-protein response. oup.com Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor from the cell surface into endosomes. frontiersin.org Different dynorphin peptides can differentially sort the KOR to distinct endosomal compartments, with Dynorphin A tending to localize the receptor to a degradative pathway, which can lead to sustained signaling from these intracellular locations. nih.gov
Bioluminescence resonance energy transfer (BRET) assays have allowed for the direct measurement of β-arrestin recruitment to the KOR, confirming that Dynorphin A potently promotes this interaction. nih.gov
Once bound to the phosphorylated KOR, β-arrestin functions as a signal transducer in its own right, initiating signaling cascades that are independent of G-protein activation. oup.comacs.org By acting as a molecular scaffold, β-arrestin assembles and activates various protein kinases, most notably components of the mitogen-activated protein kinase (MAPK) pathways. nih.govoup.com This scaffolding function brings kinases into close proximity with their substrates, facilitating signal propagation. These β-arrestin-mediated signaling events are often characterized by a different temporal and spatial profile compared to G-protein signals, frequently originating from endosomal compartments following receptor internalization. nih.gov This G-protein-independent signaling adds another layer of complexity to the cellular response to Dynorphin A, and the concept of "biased agonism," where a ligand preferentially activates either the G-protein or β-arrestin pathway, is an area of intense research. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The activation of MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, is a significant downstream consequence of KOR stimulation by Dynorphin A. nih.govnih.gov This activation can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. nih.gov
The Gβγ subunits dissociated from Gi/o proteins can lead to an early and transient phase of ERK1/2 activation via a pathway involving phospholipase C (PLC) and protein kinase C (PKC). nih.gov In contrast, the recruitment of β-arrestin mediates a more sustained, later phase of ERK activation. nih.gov β-arrestin scaffolding is particularly crucial for the activation of the p38 MAPK pathway. nih.govnih.gov
Activation of these kinase cascades ultimately leads to the phosphorylation of transcription factors, which then translocate to the nucleus to regulate the expression of target genes. For instance, inflammation-induced activation of ERK in spinal cord neurons leads to the upregulation of the gene for prodynorphin, the precursor protein for Dynorphin A, creating a potential feedback loop. The MAPK pathway has been shown to be a requirement for the desensitization of opioid receptors, indicating a feedback mechanism where the kinases activated by the receptor contribute to the termination of its own signaling.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Mediated by Dynorphin A
Activation of the KOR by dynorphin peptides leads to the robust phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This activation is a significant downstream event in KOR signaling. Studies have shown that both dynorphin peptides and nonpeptide KOR agonists can induce rapid and strong phosphorylation of ERK1/2. nih.gov Interestingly, the signaling pathway leading to ERK activation may be dissociated from receptor internalization, as nonpeptide agonists can activate MAPK without promoting KOR endocytosis, a process readily induced by dynorphin peptides. nih.gov
The activation of ERK has been implicated in the regulation of gene expression. For instance, in the context of persistent inflammatory pain, injury can induce sustained ERK activation in superficial spinal cord neurons. nih.gov This process is thought to regulate the expression of genes containing a cAMP response element (CRE), such as the gene for prodynorphin itself, via phosphorylation of the transcription factor CREB. nih.gov This suggests a potential positive feedback loop where stimuli leading to ERK activation can enhance the expression of dynorphin. The signaling to ERK can be complex, involving G protein βγ subunits, phospholipase C (PLC), and protein kinase C (PKC). nih.gov
Table 1: Research Findings on Dynorphin A-Mediated ERK Phosphorylation
| Finding | Key Observation | Cell/Tissue Model | Reference |
|---|---|---|---|
| ERK Activation | Dynorphin A-17 and related peptides induce rapid and robust phosphorylation of ERK1/2 (MAPK). | CHO cells expressing rat KOR | nih.gov |
| Internalization Independence | KOR internalization is not a prerequisite for MAPK activation, as nonpeptide agonists activate MAPK without causing endocytosis. | CHO cells expressing rat KOR | nih.gov |
| Gene Regulation | Sustained ERK activation in spinal cord neurons is linked to the upregulation of prodynorphin, potentially via CREB phosphorylation. | Rat spinal cord (in vivo) | nih.gov |
| Signaling Pathway | Gβγ subunits can enhance ERK1/2 phosphorylation through pathways involving PLC and PKC. | General model of KOR signaling | nih.gov |
p38 MAPK Activation and Related Cellular Processes
The p38 MAPK signaling pathway is another critical downstream effector of Dynorphin A/KOR activation, particularly implicated in the aversive and pro-depressant-like effects of stress. nih.govjneurosci.org Stressful experiences, such as forced swimming, have been shown to cause KOR-mediated activation of p38 in several brain regions, including the nucleus accumbens (NAc), cortex, and hippocampus. nih.gov The inhibition of p38 MAPK activity can block KOR-mediated behaviors, such as conditioned place aversion and stress-induced immobility. nih.gov
The mechanism linking KOR to p38 activation is dependent on G protein-coupled receptor kinase 3 (GRK3) and β-arrestin. nih.govjneurosci.org Following agonist binding, KOR is phosphorylated by GRK3, which facilitates the recruitment of β-arrestin. jneurosci.org This β-arrestin-mediated signaling cascade, distinct from classical G-protein signaling, leads to the phosphorylation and activation of p38. nih.gov This pathway appears to be a key molecular mechanism through which the endogenous dynorphin system mediates the dysphoric aspects of stress. nih.govnih.gov Studies using conditional knock-out mice have confirmed that p38α MAPK activation specifically within dopamine (B1211576) neurons of the ventral tegmental area (VTA) is required for the aversive effects of KOR agonists. nih.gov
Table 2: Research Findings on Dynorphin A-Mediated p38 MAPK Activation
| Finding | Key Observation | Brain Region/Model | Reference |
|---|---|---|---|
| Stress-Induced Activation | Repeated swim stress results in KOR-mediated activation of p38 MAPK. | Mouse NAc, cortex, hippocampus | nih.gov |
| Behavioral Link | Inhibition of p38 MAPK blocks KOR-agonist-induced conditioned place aversion and stress-induced immobility. | Mouse models | nih.gov |
| Signaling Mechanism | p38 activation is dependent on GRK3 and β-arrestin recruitment to the KOR. | Mouse models, in vitro neurons | nih.govjneurosci.org |
| Cell-Specific Role | p38α MAPK activation in VTA dopamine neurons is necessary for KOR-induced aversion. | Mouse VTA | nih.gov |
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Engagement in KOR Signaling
The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a downstream signaling pathway for KOR activation. However, its engagement appears to be complex and potentially agonist-specific. Several studies have linked KOR-mediated activation of the mTOR pathway to the aversive effects of certain KOR agonists. nih.govfrontiersin.org For example, the prototypical KOR agonist U50,488H activates the mTOR pathway in the striatum and cortex, and inhibiting this pathway with rapamycin abolishes the drug's aversive properties without affecting its analgesic effects. nih.govresearchgate.net This suggests that mTOR signaling may specifically mediate certain undesirable side effects of KOR agonists. frontiersin.org
Conversely, other research indicates a different role for this pathway. One study found that dynorphin can inhibit neuronal autophagy by activating the mTOR signaling pathway, suggesting a neuroprotective effect in the context of acute seizures. nih.gov Yet another study investigating compartment-specific signaling did not detect a significant increase in the phosphorylation of the mTORC1 substrate p70S6K upon KOR activation by either Dynorphin A or Dynorphin B under their experimental conditions. nih.gov These differing findings highlight the complexity of KOR-mTOR signaling, which may be dependent on the specific KOR agonist, the cellular context, and the physiological or pathological state being examined. frontiersin.orgnih.govnih.gov
Table 3: Research Findings on KOR Signaling and the mTOR Pathway
| Finding | Key Observation | Model/Brain Region | Reference |
|---|---|---|---|
| Aversion Link | The KOR agonist U50,488H activates the mTOR pathway; inhibition with rapamycin blocks aversion. | Mouse striatum and cortex | nih.govfrontiersin.org |
| Neuroprotection/Autophagy | Dynorphin inhibits neuronal autophagy and apoptosis by activating the mTOR signaling pathway. | Rat model of epilepsy | nih.gov |
| Agonist Specificity | The mTOR pathway is implicated in the aversive effects of some KOR agonists but not their therapeutic actions. | Mouse models | frontiersin.org |
| Inconsistent Activation | No significant increase in mTOR activation (p70S6K phosphorylation) was observed with Dynorphin A or B treatment. | PC12 cells | nih.gov |
Compartment-Specific Opioid Receptor Signaling and Post-Endocytic Fates
Recent findings have revealed a sophisticated layer of regulation in KOR signaling based on the subcellular location of the receptor. Seemingly redundant endogenous peptides, such as Dynorphin A and Dynorphin B, can direct the KOR to distinct intracellular compartments, leading to different post-endocytic fates and signaling outcomes. nih.govelifesciences.orgresearchgate.net While both peptides activate KOR on the cell surface to a similar degree, Dynorphin A predominantly sorts the receptor to late endosomes and lysosomes, leading to its degradation. nih.govelifesciences.org In contrast, Dynorphin B promotes the trafficking of KOR to recycling endosomes, resulting in its return to the cell surface. nih.govelifesciences.org
Crucially, this differential trafficking has profound implications for signaling. The localization of KOR to the degradative pathway by Dynorphin A results in sustained signaling from intracellular compartments. nih.govnih.gov Specifically, Dynorphin A-activated KOR remains active in lysosomes and continues to inhibit cAMP production from these intracellular sites. nih.gov This sustained endosomal signaling is not observed with Dynorphin B. nih.govresearchgate.net This spatial and temporal fine-tuning of KOR activity suggests that different dynorphin peptides can generate unique subcellular patterns of signaling, adding a significant layer of complexity to the regulation of cellular function beyond initial surface receptor activation. nih.govbiorxiv.org
Table 4: Research Findings on Compartment-Specific KOR Signaling by Dynorphin A
| Finding | Key Observation | Cell/Tissue Model | Reference |
|---|---|---|---|
| Differential Trafficking | Dynorphin A sorts KOR to late endosomes/lysosomes for degradation. | PC12 cells, rat striatal neurons | nih.govelifesciences.org |
| Sustained Endosomal Signaling | Dynorphin A induces sustained KOR signaling (cAMP inhibition) from intracellular compartments (late endosomes/lysosomes). | PC12 cells | nih.gov |
| Distinct Post-Endocytic Fates | Dynorphin A leads to KOR degradation, while Dynorphin B leads to KOR recycling. | Mammalian neuroendocrine cells, rat striatal neurons | nih.govresearchgate.net |
| Functional Consequence | Seemingly redundant peptides can fine-tune signaling by regulating the spatiotemporal profile of KOR activity. | General model | nih.govnih.govbiorxiv.org |
Neurotransmitter Release Modulation by Dynorphin A
A primary function of the dynorphin/KOR system is the modulation of neurotransmitter release. nih.gov Dynorphins generally act as inhibitory neuromodulators, decreasing the release of several key neurotransmitters by activating presynaptic KORs. nih.govnih.gov
Dopamine: The dynorphin/KOR system is a powerful negative regulator of the mesolimbic dopamine system. nih.govresearchgate.net Activation of presynaptic KORs on dopamine nerve terminals, particularly in areas like the nucleus accumbens and striatum, inhibits dopamine release. nih.govwikipedia.orgnih.gov This inhibitory action is a key mechanism underlying the aversive and dysphoric effects of KOR activation and plays a role in the negative affective states associated with stress and drug withdrawal. nih.govwikipedia.org Dynorphin's regulation of dopamine can be complex, involving both presynaptic KORs on dopamine terminals and postsynaptic KORs on striatal neurons that receive dopaminergic input. nih.gov
Glutamate (B1630785): Dynorphin A also potently inhibits the release of glutamate, an excitatory neurotransmitter. frontiersin.org This occurs through the activation of presynaptic KORs located on glutamatergic terminals in various brain regions, including the nucleus accumbens, medial prefrontal cortex (mPFC), and hippocampus. wikipedia.orgfrontiersin.orgnih.gov This inhibition is pathway-specific; for example, in the mPFC, dynorphin suppresses glutamate release from inputs like the basolateral amygdala but not from the ventral hippocampus. nih.gov This selective filtering of excitatory inputs allows dynorphin to powerfully reshape circuit function and information processing. frontiersin.orgnih.gov
Serotonin (B10506): The interaction between the dynorphin and serotonin (5-HT) systems is also significant. Studies indicate that KOR activation can inhibit serotonin release. nih.gov During opioid withdrawal, for instance, dynorphin release in the nucleus accumbens blocks the local 5-HT release that normally occurs during social interaction, contributing to social deficits. nih.gov This effect appears to be mediated by KORs located on serotonin neurons. nih.gov Furthermore, serotonin levels can, in turn, regulate the expression of prodynorphin mRNA, suggesting a reciprocal relationship between these two systems. nih.gov
Table 5: Research Findings on Neurotransmitter Release Modulation by Dynorphin A
| Neurotransmitter | Effect of Dynorphin A/KOR Activation | Key Brain Regions | Reference |
|---|---|---|---|
| Dopamine | Inhibition of release | Nucleus Accumbens, Striatum, VTA | nih.govwikipedia.orgnih.gov |
| Glutamate | Inhibition of release (pathway-specific) | Nucleus Accumbens, mPFC, Hippocampus | frontiersin.orgnih.govresearchgate.net |
| Serotonin (5-HT) | Inhibition of release | Nucleus Accumbens, Dorsal Raphe | nih.gov |
Neurobiological Functions and Circuitry Modulation by Endogenous Dynorphin a Acetate
Involvement in Neuropsychiatric Conditions
Role in Neurodegenerative Processes (e.g., Spinocerebellar Ataxia Type 23)
Spinocerebellar ataxia type 23 (SCA23) is an autosomal dominant neurodegenerative disorder characterized by progressive motor coordination impairment, primarily due to the atrophy of cerebellar Purkinje cells oup.comoup.commedlink.com. The genetic basis of SCA23 lies in missense mutations within the PDYN gene, which encodes prodynorphin, the precursor protein for Dynorphin (B1627789) A, Dynorphin B, and α-neoendorphin oup.comoup.comresearchgate.netgenecards.org. These mutations often occur within the highly conserved Dynorphin A-coding region and lead to persistently elevated levels of mutant Dynorphin A peptides oup.comresearchgate.net.
The pathological mechanisms in SCA23 are understood to involve a dual action of Dynorphin A:
Neuroprotection via Kappa Opioid Receptor (KOR) Activation: Under physiological conditions or in response to certain insults, Dynorphin A acts as a preferential agonist for the Kappa Opioid Receptor (KOR). Activation of KOR can lead to a reduction in intracellular calcium concentrations, suggesting a potential neuroprotective role oup.comnih.gov. This opioid-mediated signaling pathway is believed to mitigate excitotoxic damage oup.com.
Neurotoxicity via Non-Opioid Mechanisms: Conversely, elevated concentrations or prolonged exposure to Dynorphin A, particularly mutant forms associated with SCA23, can exert neurotoxic effects. These deleterious actions are largely mediated through non-opioid mechanisms, notably by binding to and potentiating N-methyl-D-aspartate (NMDA) receptors oup.comoup.comresearchgate.netnih.govtargetmol.comki.senih.govresearchgate.net. This NMDA receptor overactivation leads to excitotoxic cascades, pathological calcium influx, and subsequent neuronal cell death, a critical factor in the Purkinje cell loss observed in SCA23 oup.comoup.comresearchgate.net. Dynorphin A has also been implicated in neurotoxicity through interactions with AMPA receptors and acid-sensing ion channel 1a (ASIC1a) oup.com.
The pathology of SCA23 is thus proposed to result from a convergence of mechanisms: the loss of Dynorphin A's neuroprotective signaling through KOR, coupled with an enhancement of its neurotoxic signaling via NMDA receptors oup.comresearchgate.net. The altered secondary structure of mutant Dynorphin A peptides, observed in SCA23, is associated with decreased KOR affinity and increased stability, contributing to both reduced opioid signaling and heightened NMDA-mediated excitotoxicity researchgate.net.
Table 1: Dynorphin A's Dual Role in Neurotoxicity and Neuroprotection
| Mechanism of Action | Primary Receptor/Target | Associated Outcome | Evidence/Context |
| Neuroprotection | Kappa Opioid Receptor (KOR) | Reduction of intracellular calcium, potential neuroprotection | In the presence of excitotoxic insult oup.comnih.gov |
| Neurotoxicity (non-opioid) | NMDA Receptors | Excitotoxicity, pathological calcium increase, cell death | Elevated levels in SCA23, altered peptide structure oup.comresearchgate.netnih.gov |
| Neurotoxicity (non-opioid) | AMPA Receptors | Neuronal cell death | oup.com |
| Neurotoxicity (non-opioid) | ASIC1a channels | Neuronal cell death | oup.com |
Interactions and Crosstalk with Other Neuropeptide Systems
Dynorphin A interacts with a diverse array of receptors and signaling pathways, extending beyond its primary opioid targets to include glutamatergic systems and other neuropeptide families. These interactions are crucial for its modulatory effects on neuronal circuitry and its involvement in various physiological and pathological states.
Advanced Methodologies in Dynorphin a Acetate Research
In Vivo Animal Models for Behavioral and Neurobiological Studies
To understand the physiological and psychological effects of Dynorphin (B1627789) A, researchers use a variety of in vivo animal models, primarily in rodents like mice and rats. These models are essential for linking the peptide's molecular actions to complex behaviors.
Pain and Nociception: While KOR activation is typically associated with analgesia, studies show that sustained elevation of Dynorphin A in the spinal cord, which can occur in chronic pain states, is pro-nociceptive. nih.govnih.gov Intrathecal administration of Dynorphin A in mice can induce pain-like behaviors, such as mechanical allodynia (pain from a normally non-painful touch) and thermal hyperalgesia (exaggerated pain from a hot or cold stimulus), providing a model to study the mechanisms of neuropathic pain. nih.govnih.gov
Stress, Anxiety, and Depression: The dynorphin/KOR system is heavily implicated in the negative affective states associated with stress. nih.gov
Forced Swim Test: This is a widely used model to screen for antidepressant-like activity. jneurosci.orgjneurosci.org Mice subjected to forced swimming stress show increased immobility, a state of behavioral despair. This stress-induced immobility is blocked by KOR antagonists and is absent in mice lacking the gene for dynorphin, indicating that the release of endogenous dynorphin mediates this depressive-like behavior. jneurosci.orgjneurosci.org
Social Defeat Stress: This model induces anxiety and social avoidance behaviors in mice, providing another paradigm to study the role of the dynorphin system in stress-related psychiatric disorders. nih.gov
Addiction and Reward: The dynorphin/KOR system acts as a natural brake on the brain's reward pathways. nih.gov
Conditioned Place Preference (CPP): This test is used to measure the rewarding or aversive properties of drugs or experiences. Activation of the KOR system is aversive and can block the rewarding effects of drugs like cocaine. nih.govjneurosci.org Furthermore, stress-induced dynorphin release can trigger the reinstatement of drug-seeking behavior in animal models of relapse. nih.gov
Learning and Memory: The dynorphin system also plays a role in cognition. Using fear conditioning paradigms, studies in mice have shown that dynorphin signaling through KOR is a critical mediator of fear extinction, the process by which a learned fear is diminished. nih.gov
Table 3: Summary of Key Animal Models and Behavioral Findings
| Behavioral Domain | Animal Model / Test | Key Finding Related to Dynorphin A | Reference |
|---|---|---|---|
| Pain | Intrathecal Injection in Mice | Induces mechanical allodynia and thermal hyperalgesia. | nih.gov |
| Depression/Stress | Forced Swim Test (Mice) | Mediates stress-induced immobility (behavioral despair). | jneurosci.orgjneurosci.org |
| Addiction/Reward | Conditioned Place Preference (CPP) | KOR activation produces aversion and can reinstate drug-seeking. | nih.gov |
| Learning/Memory | Fear Conditioning (Mice) | Signaling is critical for the extinction of fear memories. | nih.gov |
Animal Models of Pain, Addiction, and Neuropsychiatric Disorders
The study of Dynorphin A acetate (B1210297) relies heavily on a variety of established animal models that mimic human conditions. taconic.comremedypublications.comfrontiersin.org These models are crucial for understanding the peptide's contribution to sensory and affective states.
In pain research, models of neuropathic pain, such as chronic constriction injury (CCI) and spinal nerve ligation (SNL), are frequently used. nih.govyoutube.com These models involve surgical injury to peripheral nerves and lead to long-lasting hypersensitivity to mechanical and thermal stimuli, mirroring symptoms of human neuropathic pain. nih.govnih.gov Studies show that Dynorphin A levels are significantly upregulated in the spinal cord in these models, correlating with the development of allodynia and hyperalgesia. nih.gov Inflammatory pain models, such as the injection of Complete Freund's Adjuvant (CFA) or formalin into a rodent's paw, are also widely employed. nih.govmdpi.com The formalin test is particularly useful as it produces a biphasic pain response, allowing for the study of both acute nociception and longer-lasting inflammatory pain mechanisms where dynorphin expression is increased. nih.govpnas.org
Addiction research utilizes models like intravenous self-administration and conditioned place preference (CPP) to assess the rewarding and aversive properties of drugs and the role of the dynorphin system. taconic.comremedypublications.comnih.gov Self-administration paradigms allow animals to learn to press a lever to receive a drug infusion, modeling the voluntary drug-taking behavior central to addiction. remedypublications.com CPP is used to measure the motivational effects of drugs by pairing a specific environment with drug exposure; the dynorphin/kappa-opioid receptor (KOR) system is known to mediate conditioned place aversion. nih.gov The dynorphin system is also studied in models of drug withdrawal, where its upregulation in brain regions like the amygdala and hippocampus is linked to negative affective states. nih.govnih.gov
Animal models of neuropsychiatric disorders, such as anxiety and depression, are critical for understanding dynorphin's role in mood regulation. nih.gov The forced swim test and sucrose (B13894) splash test are used to assess depression-like behaviors, while the light-dark box and elevated plus maze are standard tests for anxiety-like behaviors. nih.govnih.gov Activation of the dynorphin/KOR system is generally associated with pro-depressive and anxiogenic effects, and its dysregulation is observed in various stress-related models. nih.govyourbrainonporn.com
Stereotaxic Microinjections and Localized Neuropharmacological Modulations
To dissect the circuit-specific functions of Dynorphin A, researchers employ stereotaxic microinjection techniques. This methodology allows for the precise delivery of Dynorphin A acetate, its antagonists, or other modulatory compounds directly into discrete brain nuclei. protocols.io By observing the subsequent behavioral or physiological changes, scientists can map the peptide's actions to specific neural pathways.
For example, microinjections of KOR agonists into the nucleus accumbens or ventral tegmental area (VTA) have been shown to produce conditioned place aversion, demonstrating that activation of the dynorphin system in these key reward-related regions is sufficient to induce a negative affective state. nih.gov Similarly, studies on morphine withdrawal have used microinjections to pinpoint the dorsal hippocampus as a critical site where an upregulation of the dynorphin/KOR system contributes to the aversive emotional memories associated with withdrawal. nih.gov Injecting a KOR antagonist, norbinaltorphimine (B1679850) (norBNI), directly into the dorsal hippocampus was found to alleviate the withdrawal-induced aversion. nih.gov
This technique is also vital in addiction research to understand relapse. For instance, microinjection of norBNI into the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST) has been shown to reduce stress-enhanced alcohol drinking in animal models. nih.gov These findings highlight the role of the extended amygdala's dynorphin system in mediating the effects of stress on alcohol consumption. Furthermore, stereotaxic delivery of viral vectors for optogenetic or chemogenetic manipulation of dynorphin-producing neurons or their targets provides even greater precision in modulating and studying these circuits. jneurosci.org
Molecular and Cellular Biology Techniques
At the molecular and cellular level, a range of techniques is employed to investigate the synthesis, signaling, and regulation of Dynorphin A and its receptors.
Gene Expression Analysis (e.g., Quantitative PCR, In Situ Hybridization)
Analyzing the expression of the prodynorphin (Pdyn) gene provides critical insights into how various stimuli regulate the dynorphin system. In situ hybridization (ISH) is a powerful technique used to visualize the location of specific mRNA transcripts within tissue sections. nih.govpnas.orgnih.gov Using radiolabeled or fluorescently tagged probes complementary to Pdyn mRNA, researchers can identify the specific neuronal populations that synthesize dynorphin. nih.govfrontiersin.org Studies using ISH have demonstrated increased Pdyn mRNA transcription in spinal cord neurons following peripheral inflammation, providing direct evidence for the upregulation of dynorphin biosynthesis in response to persistent pain. nih.govpnas.org
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript in a tissue sample. This highly sensitive technique allows for the precise quantification of changes in Pdyn gene expression in response to various manipulations, such as chronic stress, drug administration, or in different disease models. For example, qPCR has been used to confirm the upregulation of Pdyn mRNA in brain regions like the extended amygdala in models of stress-induced alcohol drinking. nih.gov
Table 2: Comparison of Gene Expression Analysis Techniques in Dynorphin Research
Technique Principle Type of Data Common Application in Dynorphin Research Reference In Situ Hybridization (ISH) A labeled probe binds to complementary mRNA in preserved tissue sections. Qualitative/Semi-quantitative; provides spatial information on gene expression. Localizing Pdyn mRNA-expressing neurons in the spinal cord and brain under baseline and pathological conditions (e.g., pain). [2, 10, 36] Quantitative PCR (qPCR) Amplifies and quantifies a targeted DNA/cDNA sequence in real-time. Quantitative; measures the relative or absolute amount of a specific mRNA transcript in a tissue homogenate. Quantifying changes in Pdyn mRNA levels in specific brain regions after drug exposure or stress. researchgate.net
Immunodetection and Localization of Dynorphin A and Opioid Receptors
Immunodetection methods utilize antibodies to identify and localize Dynorphin A peptides and their cognate opioid receptors within the brain and other tissues. nih.govnih.gov Immunohistochemistry (IHC) and immunofluorescence (IF) are widely used techniques where antibodies targeting dynorphin or opioid receptors are applied to tissue slices. abcam.combiocompare.comnovusbio.com The antibody binding is then visualized using enzymatic reactions (IHC) or fluorescent tags (IF), revealing the distribution and density of the target protein. abcam.com
These techniques have been crucial for mapping dynorphin-containing pathways and for observing the co-localization of dynorphin with other neurotransmitters or receptors. nih.gov For example, immunocytochemistry has shown increased dynorphin peptide levels in spinal cord neurons that parallel the increase in its mRNA during peripheral inflammation. nih.govpnas.org Furthermore, studies have used these methods to demonstrate the differential processing of the prodynorphin precursor in various brain regions, which can lead to different mature peptides. nih.gov The specificity of the antibodies used is a critical consideration in these experiments to ensure accurate and reproducible results. nih.govnih.gov
Proteomics and Phosphoproteomics for Signaling Pathway Analysis
To understand the downstream consequences of Dynorphin A binding to the kappa-opioid receptor (KOR), researchers are increasingly turning to proteomics and phosphoproteomics. These approaches allow for the large-scale study of proteins and their post-translational modifications, such as phosphorylation, which is a key step in many signaling cascades. yale.edu
Studies have shown that different dynorphin peptides, such as Dynorphin A and Dynorphin B, can activate KOR to a similar extent at the cell surface but can lead to different downstream events, including receptor trafficking and signaling from intracellular compartments. nih.govelifesciences.orgresearchgate.net For instance, Dynorphin A tends to direct KOR towards a degradative pathway and promotes sustained signaling from endosomes, whereas Dynorphin B favors receptor recycling. nih.govelifesciences.org This highlights a level of signaling specificity that can be fine-tuned by different endogenous peptides. researchgate.net
Phosphoproteomics can identify which specific proteins and pathways are phosphorylated (activated or deactivated) following KOR activation by Dynorphin A. Techniques like Western blotting with phospho-specific antibodies can be used to examine the activation of specific signaling molecules, such as p38 MAPK or ERK, which have been implicated in the effects of dynorphin. nih.govfrontiersin.org More advanced, unbiased proteomics approaches can identify novel signaling partners and pathways affected by Dynorphin A, providing a broader understanding of its mechanism of action. yale.edufrontiersin.org
Computational and Structural Biology Approaches
Computational and structural biology have become indispensable tools in the study of Dynorphin A and its interactions with opioid receptors. These methodologies provide insights at an atomic level, guiding the rational design of novel ligands and helping to elucidate the complex mechanisms of receptor activation.
Molecular Dynamics Simulations and Ligand-Receptor Docking Studies
Molecular dynamics (MD) simulations and ligand-receptor docking are powerful computational techniques used to model the dynamic behavior of molecules and predict the binding orientation of a ligand to its receptor. nrfhh.com These approaches have been instrumental in understanding how Dynorphin A engages with the kappa-opioid receptor (KOR).
MD simulations of Dynorphin A(1-17) within a lipid bilayer have revealed important structural properties. Studies have shown that the N-terminal helical segment of the peptide does not remain perpendicular to the membrane plane but adopts a stable, tilted orientation. nih.gov This tilt is stabilized by specific interactions between the peptide's amino acid residues and the phospholipid headgroups, surrounding water molecules, and hydrocarbon chains of the bilayer. nih.gov This predicted orientation is crucial for proposing mechanisms of receptor interaction, suggesting how the peptide presents itself to the receptor embedded within the cell membrane. nih.gov
Ligand-receptor docking studies, often combined with MD, aim to predict the precise binding pose of Dynorphin A within the KOR. Models have been developed that show the N-terminal "message" sequence of Dynorphin A, containing the critical tyramine (B21549) moiety, inserting into a conserved aromatic pocket within the transmembrane domains of the receptor. nih.gov Simultaneously, the C-terminal "address" helical portion of the peptide interacts with the second extracellular loop (EL2) of the KOR. nih.gov This two-point interaction is believed to be a key determinant of both binding and receptor activation. nih.gov These computational models are consistently validated against experimental data from site-directed mutagenesis and receptor chimera studies, which have independently identified these regions as crucial for ligand binding. nih.govnih.gov
Table 1: Key Interactions in Dynorphin A-KOR Docking Models This table is interactive. Click on the headers to sort.
| Interacting Ligand Region | Interacting Receptor Region | Type of Interaction | Significance |
|---|---|---|---|
| N-terminal "Message" (e.g., Tyr¹) | Transmembrane (TM) Aromatic Pocket | Hydrophobic & Aromatic | Anchors the ligand for activation |
| C-terminal "Address" (Helical part) | Second Extracellular Loop (EL2) | Helix-helix interactions | Contributes to receptor selectivity |
Advanced Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound relates to its biological activity. For Dynorphin A, advanced SAR modeling involves the systematic modification of its amino acid sequence to understand the functional role of each residue and to develop analogues with improved properties, such as enhanced selectivity or metabolic stability. nih.govnih.gov
Early SAR studies established that the N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) is the minimal sequence required for opioid activity, while the C-terminal portion of the peptide contributes to its high affinity and selectivity for the KOR. drugbank.com The positively charged arginine residues, particularly Arg⁶ and Arg⁷, were identified as crucial for high-affinity binding to the kappa receptor. drugbank.com
More advanced studies have challenged and refined these initial findings. For instance, systematic SAR studies on [des-Arg⁷]Dyn A analogues (where the arginine at position 7 is deleted) surprisingly found that this residue is not essential for KOR activity. nih.gov This research demonstrated that [des-Arg⁷]Dyn A(1-9)-NH₂ is a minimal pharmacophore, and modifications to its N-terminus can convert the molecule from an agonist to a selective KOR antagonist. nih.gov This discovery has led to the development of potential therapeutic agents for treating KOR-mediated disorders. nih.gov
Further SAR explorations have led to the creation of potent and selective antagonists like zyklophin, a cyclic analogue of Dynorphin A. researchgate.net The development of such compounds relies on an iterative process of designing, synthesizing, and pharmacologically testing novel peptide structures to map the complex relationship between their conformation, charge distribution, and functional activity at the receptor. nih.govresearchgate.net
Table 2: SAR Findings for Dynorphin A Analogues at the KOR This table is interactive. Click on the headers to sort.
| Analogue Modification | Key Finding | Resulting Activity | Reference |
|---|---|---|---|
| C-terminal Truncation | Analogues shorter than 7 amino acids lack significant affinity. | Loss of Affinity | drugbank.com |
| Deletion of Arg⁷ | Arg⁷ is not essential for KOR activity. | Maintained Affinity | nih.gov |
| N-terminal modification of [des-Arg⁷]Dyn A(1-9)-NH₂ | Can convert the ligand from an agonist to an antagonist. | KOR Antagonist | nih.gov |
Future Directions and Unresolved Research Questions Regarding Dynorphin a Acetate
Elucidating the Full Spectrum of Endogenous Dynorphin (B1627789) A Acetate (B1210297) Physiological Roles
While Dynorphin A is well-implicated in pain, addiction, mood, and stress responses, its complete physiological portfolio is far from fully understood. nih.gov Dynorphins are known to be distributed in the hippocampus, amygdala, hypothalamus, striatum, and spinal cord, suggesting functions related to learning and memory, emotional control, stress, and pain. nih.gov However, the precise function of the Dynorphin A/KOR system in many of these brain regions is not yet fully described. nih.gov
Future research must aim to clarify its roles in other fundamental processes. At physiological levels, dynorphin is thought to regulate neuroendocrine signaling and fluid homeostasis, but these functions require more detailed investigation. nih.gov The complexity of the opioid system, with multiple opioid peptides acting on various receptors, has historically made it difficult to isolate the specific relevance of endogenous dynorphins. nih.gov A significant unresolved question is whether different dynorphin peptides, all derived from the precursor prodynorphin, have distinct physiological functions. nih.govwikipedia.org Unraveling these less-defined roles is essential for a holistic understanding of Dynorphin A's importance in maintaining homeostasis.
Table 1: Established vs. Unexplored Physiological Roles of Dynorphin A
| Well-Established Roles | Areas Needing Further Elucidation |
|---|---|
| Pain Modulation | Neuroendocrine Signaling Regulation |
| Stress Response | Fluid Homeostasis Maintenance |
| Addiction and Reward Pathways | Specific contributions to Learning and Memory |
| Mood and Emotional Control | Distinct functions of different prodynorphin-derived peptides |
Addressing Discrepancies in Dynorphin A Actions and Receptor Distribution
A persistent challenge in the field is the mismatch observed between the anatomical distribution of Dynorphin A and its primary receptor, the KOR. nih.gov Early studies noted discrepancies between the localization of KOR binding sites and dynorphin immunoreactivity, complicating the interpretation of its function. nih.govresearchgate.net For instance, KOR mRNA is found in cell bodies, but receptor binding assays detect KORs in local cells as well as on afferent terminals from distant neurons, which may account for some of the disparity. nih.gov
Furthermore, there are notable species-specific differences in KOR distribution. The receptor's presence in the cerebellum and deep cortical layers of guinea pigs and humans, but not in rats or mice, highlights the need for careful consideration when translating findings from animal models. nih.gov There are also conflicting reports on the effects of Dynorphin A, which can produce both antinociceptive (pain-relieving) and pronociceptive (pain-promoting) effects. nih.govnih.gov Some research suggests that at high, supraphysiological concentrations, Dynorphin A can act on non-opioid receptors, such as the NMDA and bradykinin (B550075) receptors, potentially contributing to neurotoxic effects and pain stimulation. wikipedia.orgresearchgate.netnih.gov Resolving these paradoxes is crucial for accurately mapping the functional neuroanatomy of the Dynorphin A system.
Investigating Ligand-Directed Signaling Bias and its Therapeutic Potential
The concept of "biased agonism" or "functional selectivity" at the KOR represents a frontier in pharmacology with significant therapeutic implications. nih.gov This phenomenon posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.gov For KORs, signaling is primarily mediated through G-protein pathways or β-arrestin pathways. nih.gov It has been proposed that the therapeutic effects of KOR agonists, such as analgesia, are mediated by G-protein signaling, while adverse effects like dysphoria, aversion, and psychosis may be linked to the β-arrestin pathway. nih.govfrontiersin.orgnih.gov
This has spurred the development of G-protein-biased KOR agonists that aim to provide pain and itch relief with a reduced side-effect profile. frontiersin.orgsemanticscholar.org Endogenous Dynorphin A itself is generally considered a "balanced" agonist, activating both G-protein and β-arrestin pathways. nih.gov A key area of future investigation is to understand the molecular mechanisms that allow different ligands to induce specific receptor conformations. nih.govresearchgate.net Comparing various biased agonists and correlating the degree of signaling bias to specific pharmacological responses will be critical for advancing this field. frontiersin.orgsemanticscholar.org The development of such compounds could revolutionize the treatment of pain, mood disorders, and addiction by fine-tuning the desired therapeutic response while minimizing unwanted effects. nih.govmdpi.com
Table 2: Signaling Pathways and Associated Effects of KOR Activation
| Signaling Pathway | Primarily Associated Effects | Therapeutic Implication |
|---|---|---|
| G-protein | Analgesia, Anti-pruritus | Target for developing safer analgesics |
Developing Advanced Genetic and Pharmacological Tools for Dynorphin A System Manipulation
Progress in understanding the Dynorphin A system is intrinsically linked to the development of more sophisticated research tools. The creation of prodynorphin and KOR-deficient mice has been invaluable for investigating the roles of endogenous dynorphin. nih.govnih.gov However, more refined genetic tools are needed to manipulate specific dynorphin-expressing neuronal populations and circuits.
Pharmacologically, the synthesis of novel molecules continues to drive the field forward. This includes the development of peripherally restricted KOR agonists designed to avoid centrally-mediated side effects like dysphoria. researchgate.netazregents.edu Additionally, the creation of highly selective biased agonists provides powerful probes to dissect the contributions of different signaling pathways. nih.gov Recently developed tools, such as genetically encoded fluorescent sensors like kLight, allow for real-time visualization of endogenous dynorphin release in vivo, offering unprecedented insight into its dynamics during specific behaviors or pathological states. biorxiv.orgbiorxiv.org Continued innovation in these areas will be essential for mapping the precise spatial and temporal actions of Dynorphin A.
Understanding Dynorphin A Acetate’s Role in Complex Neurobiological Network Dynamics
Dynorphin A does not act in isolation; it functions as a key modulator within complex neural circuits that govern behavior and cognition. nih.gov The Dynorphin A/KOR system is a critical regulator of overlapping neurocircuits that connect brainstem monoaminergic systems with limbic forebrain structures. nih.gov For example, dynorphin release in the prefrontal cortex (PFC) has been shown to disrupt cognitive functions like working memory, an effect observed during morphine withdrawal. biorxiv.orgbiorxiv.org
Future research must focus on how dynorphin signaling influences the dynamics of these large-scale networks. Studies have begun to show that vmPFC dynorphin transmission can suppress defensive behaviors in response to threats by promoting a switch in network activity to a fear-related state. nih.govnih.gov Understanding how Dynorphin A modulates the activity of dopaminergic, glutamatergic, and other neurotransmitter systems is fundamental to comprehending its role in neuropsychiatric disorders. nih.govnih.gov Elucidating how the dynorphin system integrates with other signaling pathways to shape network states will be key to understanding its contribution to both normal brain function and the pathophysiology of diseases like depression, anxiety, and addiction. frontiersin.org
Exploration of Novel Pre-Clinical Therapeutic Targets Based on Dynorphin A Mechanisms
The growing understanding of the Dynorphin A/KOR system's role in pathophysiology is revealing numerous potential therapeutic targets. KOR antagonists are being actively investigated for the treatment of depression, anxiety, and substance use disorders, with some already in clinical trials. frontiersin.org The rationale is that by blocking the dysphoric and aversive signals mediated by the dynorphin system, these antagonists could alleviate the negative affective states that drive these conditions. nih.gov
Conversely, KOR agonists represent a promising class of non-addictive analgesics. nih.gov The primary challenge has been mitigating their central side effects. nih.gov This has led to two major strategies:
Peripherally Restricted Agonists: These molecules are designed not to cross the blood-brain barrier, thereby providing pain relief in the periphery without causing central side effects like dysphoria. researchgate.net
Biased Agonists: As discussed, these compounds aim to selectively activate the G-protein pathway to achieve analgesia without engaging the β-arrestin pathway responsible for negative side effects. frontiersin.orgnih.gov
Further pre-clinical research is needed to validate these approaches and explore other potential applications. For example, the role of the dynorphin system in itch presents another avenue for therapeutic development. frontiersin.org Identifying the specific circuits and signaling cascades that Dynorphin A modulates in various disease states will be paramount for developing the next generation of targeted and effective therapies.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| Dynorphin A |
| Morphine |
| Nalfurafine |
| U50,488H |
| Naloxone |
Q & A
Q. What molecular mechanisms underlie Dynorphin A acetate's interaction with κ-opioid receptors?
this compound binds selectively to κ-opioid receptors (KORs) via extracellular loop 2 interactions, modulating G-protein-coupled signaling pathways. To study this:
- Methodology : Use competitive radioligand binding assays (e.g., with H-diprenorphine) to measure binding affinity () .
- Key Data : Dynorphin A (1-10) exhibits nanomolar affinity for KORs, though truncation (e.g., 1-10 vs. 1-13) alters efficacy. For example, Porcine Dynorphin A (1-13) acetate shows potent KOR agonism in antinociceptive assays .
Q. How does this compound modulate NMDA receptor activity in neuronal models?
this compound non-competitively inhibits NMDA receptor currents, likely through allosteric modulation.
Q. What are the structural determinants of this compound's stability in vitro?
The acetate group enhances solubility and stability in aqueous buffers.
- Methodology : Use HPLC or mass spectrometry to assess peptide degradation under varying pH/temperature conditions.
- Key Data : Acetate salts of dynorphin fragments (e.g., 1-13) show >95% purity in stability assays .
Advanced Research Questions
Q. How do discrepancies in this compound's antinociceptive efficacy arise across experimental models?
Contradictions may stem from:
- Model variability : In vivo vs. in vitro systems (e.g., murine zona incerta neurons vs. HEK293 cells overexpressing KORs) .
- Dose-dependent effects : Low doses (nM–μM) activate KORs, while high doses (mM) may induce neurotoxicity via NMDA overinhibition .
- Methodological Recommendations : Use repeated-measures ANOVA to compare dose-response curves across models .
Q. What experimental strategies resolve this compound's dual role in pain modulation and neurotoxicity?
Q. How can researchers optimize this compound delivery for chronic pain studies?
- Delivery methods : Use osmotic pumps for sustained release or nanoparticle encapsulation to enhance bioavailability.
- Validation : Measure plasma half-life () and receptor occupancy via PET imaging with KOR-specific tracers (e.g., C-LY2795050) .
Methodological Recommendations
- Statistical Analysis : For longitudinal studies, apply repeated-measures ANOVA with Holm-Sidak post hoc tests to account for within-subject variability .
- Imaging : Use GRIN lens-coupled GCaMP6M+ imaging to track dynorphinergic neuron activity in freely behaving animals .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
